molecular formula C24H24ClN3O4 B4502560 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4502560
M. Wt: 453.9 g/mol
InChI Key: SXNYKPFWJLTBIS-UHFFFAOYSA-N
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Description

The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one (Molecular Formula: C24H24ClN3O4, Molecular Weight: 453.9 g/mol) features a pyridazinone core substituted with a 4-methoxyphenyl group at position 6 and a 2-oxoethyl chain linked to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety at position 2. Key structural attributes include:

  • Pyridazinone core: A six-membered heterocyclic ring with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.
  • 4-Methoxyphenyl substituent: Enhances solubility and modulates electronic properties via the electron-donating methoxy group.

Synthetic routes typically involve multi-step reactions, including alkylation, coupling, and oxidation steps, with challenges in optimizing yields due to steric hindrance from the hydroxypiperidine group .

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4/c1-32-20-8-2-17(3-9-20)21-10-11-22(29)28(26-21)16-23(30)27-14-12-24(31,13-15-27)18-4-6-19(25)7-5-18/h2-11,31H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNYKPFWJLTBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction involving hydrazine and a suitable diketone.

    Coupling Reactions: The final compound is obtained by coupling the piperidine and pyridazine intermediates through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from three key functional groups:

  • Pyridazinone core : The carbonyl group (C=O) and conjugated double bonds enable nucleophilic additions and cyclocondensation reactions.

  • Hydroxypiperidine : The hydroxyl group facilitates oxidation or substitution, while the piperidine ring can undergo alkylation or serve as a hydrogen-bond donor.

  • Chlorophenyl and methoxyphenyl groups : The electron-withdrawing chlorine and electron-donating methoxy substituents influence electrophilic aromatic substitution (EAS) patterns.

Nucleophilic Substitution

The hydroxypiperidine moiety participates in nucleophilic substitutions. For example, the hydroxyl group can be replaced by halogens or amines under acidic or basic conditions.

Reaction Type Conditions Reagents Outcome Source
Hydroxyl substitutionH<sub>2</sub>SO<sub>4</sub>, ΔSOCl<sub>2</sub>Replacement of -OH with -Cl
Piperidine alkylationDMF, K<sub>2</sub>CO<sub>3</sub>Alkyl halidesN-alkylation of the piperidine ring

Carbonyl-Based Reactions

The pyridazinone’s carbonyl group undergoes condensation and reductions:

Reaction Type Conditions Reagents Outcome Source
CondensationEthanol, refluxHydrazineFormation of hydrazone derivatives
ReductionTHF, 0°CLiAlH<sub>4</sub>Conversion of C=O to CH<sub>2</sub>

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl group directs EAS to the meta position, while the methoxyphenyl group activates the para position:

Substituent Position Reagents Product Source
ChlorophenylmetaHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro derivative
MethoxyphenylparaBr<sub>2</sub>/FeBr<sub>3</sub>Brominated aryl group

Mechanistic Insights

  • Oxidation of hydroxypiperidine : The hydroxyl group oxidizes to a ketone under strong oxidizing conditions (e.g., KMnO<sub>4</sub>), altering the compound’s hydrogen-bonding capacity .

  • Ring-opening reactions : Acidic hydrolysis of the pyridazinone ring generates dicarbonyl intermediates, which can re-cyclize under basic conditions.

Stability and Degradation

The compound is sensitive to:

  • Light : Prolonged exposure causes photodegradation of the methoxyphenyl group.

  • pH extremes : Hydrolysis occurs rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the ester linkage .

Scientific Research Applications

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Material Science: The compound’s unique structural features make it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Variations Biological Activity/Properties
2-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one (Main Compound) C24H24ClN3O4 4-Hydroxypiperidine, 4-methoxyphenyl Hypothesized anti-inflammatory and antimicrobial activity; enhanced solubility
2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one C23H22ClN4O2S Piperazine instead of hydroxypiperidine; methylsulfanyl instead of methoxy Improved lipophilicity (logP ~3.5); potential CNS activity due to piperazine’s BBB penetration
6-(4-Chlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone C23H23ClN4O3 Piperazine with 4-methoxyphenyl; lacks hydroxypiperidine MAO inhibition potential; dual modulation of neurotransmitter systems
6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one C22H20ClFN4O2 Fluorine at 4-position of phenyl; 2-chlorophenyl on pyridazinone Enhanced metabolic stability; higher logP (3.15) compared to main compound
3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-fluoroquinazolin-4(3H)-one C21H18ClFN4O2 Quinazoline core instead of pyridazinone Antitumor activity via kinase inhibition

Biological Activity

The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H28ClN3O3C_{26}H_{28}ClN_{3}O_{3}, with a molecular weight of 463.97 g/mol. The structure features a pyridazine ring, a piperidine moiety, and various aromatic substitutions that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine nucleus have been linked to antibacterial and antifungal activities. The compound's ability to inhibit bacterial growth suggests it may be effective against various pathogens, although specific data on this compound remains limited .

Anticancer Properties

Compounds with piperidine and pyridazine functionalities have shown promise in anticancer research. For example, studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival. The specific mechanisms through which this compound exerts anticancer effects require further investigation but may involve the inhibition of key signaling pathways associated with tumor growth .

Neuropharmacological Effects

The presence of the piperidine moiety often correlates with neuropharmacological effects. Compounds similar to this one have been studied for their potential in treating neurological disorders, including anxiety and depression. Their action typically involves modulation of neurotransmitter systems, particularly those involving serotonin and dopamine .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary data suggest that the compound may interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
  • Receptor Modulation : The compound may act on various receptors involved in pain perception and mood regulation, potentially offering analgesic and anxiolytic effects.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several piperidine derivatives against common bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, suggesting a promising avenue for further development .

Study 2: Anticancer Activity

In another research effort, a series of pyridazine derivatives were synthesized and tested for their anticancer properties. The findings showed that these compounds could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to cell cycle arrest and induction of apoptosis, warranting further exploration into the specific role of this compound in these processes .

Q & A

Basic: What synthetic protocols are recommended for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of piperidine- and pyridazine-containing compounds often involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example, similar compounds (e.g., ) use catalytic p-toluenesulfonic acid to facilitate cyclization in one-pot reactions. To optimize yields:

  • Catalyst Screening : Test acid catalysts (e.g., p-TSA, HCl) for efficiency in forming the pyridazinone core .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability, while dichloromethane (as in ) aids in stepwise purification .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during piperidine ring functionalization .

Advanced: How can discrepancies between computational predictions and experimental crystallographic data be resolved for structural validation?

Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal-packing effects. For example:

  • X-ray Crystallography : Use single-crystal diffraction (as in ) to resolve bond angles and torsion angles. Compare with DFT-optimized structures (e.g., Gaussian/B3LYP) to identify deviations >0.1 Å in bond lengths .
  • Dynamics Simulations : Perform molecular dynamics (MD) to assess if experimental conformations represent energy minima. Adjust computational parameters (e.g., solvent models) to align with crystallographic conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups in the side chain .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected m/z ~495.5 for C₂₄H₂₂ClN₃O₄) and detects fragmentation patterns .
  • HPLC-PDA : A C18 column with acetonitrile/water gradient (70:30) assesses purity (>98%) and detects residual solvents .

Advanced: How can in silico methods predict this compound’s pharmacokinetic properties and target selectivity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. For instance, the 4-methoxyphenyl group may enhance solubility but reduce CNS penetration .
  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets. Compare binding affinities with structurally similar compounds (e.g., ’s thieno-pyrimidine derivatives) to infer selectivity .
  • MD Refinement : Run 100-ns simulations to validate target binding stability (RMSD <2.0 Å) and identify key residues (e.g., hydrogen bonds with piperidine NH) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from chlorophenyl intermediates (as noted in ) .
  • Storage Conditions : Store at 2–8°C under argon to prevent hydrolysis of the 2-oxoethyl moiety. Use amber vials to avoid photodegradation .
  • Spill Management : Neutralize acidic residues (e.g., from catalysts) with sodium bicarbonate before disposal .

Advanced: How can reaction mechanisms for piperidine functionalization be elucidated using kinetic studies?

Methodological Answer:

  • Rate-Law Determination : Monitor reaction progress via in-situ IR (e.g., carbonyl peak at ~1700 cm⁻¹). A first-order dependence on piperidine suggests nucleophilic acyl substitution .
  • Isotope Labeling : Introduce ¹⁸O into the ketone group to track oxygen exchange during 2-oxoethyl formation .
  • DFT Calculations : Map potential energy surfaces (e.g., using ORCA) to identify transition states and rate-determining steps (e.g., C-N bond formation) .

Basic: What strategies mitigate byproduct formation during pyridazinone ring synthesis?

Methodological Answer:

  • Stoichiometric Control : Limit excess reagents (e.g., hydrazine) to prevent dihydro-pyridazine byproducts .
  • Microwave Assistance : Shorten reaction times (10–15 min at 100°C) to reduce thermal degradation .
  • Chelation Agents : Add EDTA to sequester metal impurities that catalyze side reactions .

Advanced: How do steric and electronic effects of substituents influence biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare IC₅₀ values in enzyme assays. The electron-withdrawing Cl group may enhance target binding via halogen bonds .
  • CoMFA Analysis : Generate 3D-QSAR models to correlate substituent bulk (e.g., 4-methoxyphenyl’s para-OCH₃) with activity cliffs .
  • Crystallographic Mapping : Overlay ligand-bound protein structures (e.g., PDB entries) to identify steric clashes with bulky piperidine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one

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